molecular formula C16H22BrNO4 B11776533 tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate

tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate

Cat. No.: B11776533
M. Wt: 372.25 g/mol
InChI Key: FKOPBCVIXGOMGP-UHFFFAOYSA-N
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Description

tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate: is an organic compound with the molecular formula C16H22BrNO4 and a molecular weight of 372.25 g/mol . This compound is known for its unique structure, which includes a morpholine ring substituted with a tert-butyl ester and a bromophenoxy group. It is commonly used in pharmaceutical research and chemical synthesis due to its reactivity and stability .

Chemical Reactions Analysis

tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate involves its interaction with specific molecular targets. The bromophenoxy group can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring and tert-butyl ester contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

tert-Butyl 2-((2-bromophenoxy)methyl)morpholine-4-carboxylate can be compared with similar compounds such as:

These compounds share similar structural features but differ in their functional groups and reactivity. The presence of the bromophenoxy group in this compound makes it unique and suitable for specific applications in chemical synthesis and pharmaceutical research.

Properties

Molecular Formula

C16H22BrNO4

Molecular Weight

372.25 g/mol

IUPAC Name

tert-butyl 2-[(2-bromophenoxy)methyl]morpholine-4-carboxylate

InChI

InChI=1S/C16H22BrNO4/c1-16(2,3)22-15(19)18-8-9-20-12(10-18)11-21-14-7-5-4-6-13(14)17/h4-7,12H,8-11H2,1-3H3

InChI Key

FKOPBCVIXGOMGP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)COC2=CC=CC=C2Br

Origin of Product

United States

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